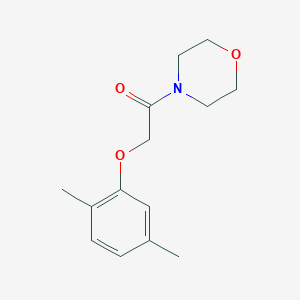
Morpholine, 1-((2,5-dimethylphenoxy)acetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 1-((2,5-dimethylphenoxy)acetyl)- is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. It is a derivative of morpholine and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of morpholine, 1-((2,5-dimethylphenoxy)acetyl)- is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins in the target organism, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Morpholine, 1-((2,5-dimethylphenoxy)acetyl)- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, fungi, and viruses. It has also been shown to have insecticidal and herbicidal activity in agricultural applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Morpholine, 1-((2,5-dimethylphenoxy)acetyl)- has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. However, its limited solubility in water can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of morpholine, 1-((2,5-dimethylphenoxy)acetyl)-. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and viral infections. Another potential direction is to explore its potential as a pesticide or herbicide in agriculture. Additionally, further studies could be conducted to better understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, morpholine, 1-((2,5-dimethylphenoxy)acetyl)- is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. While its mechanism of action is not fully understood, it has been shown to have potent biological activity and has potential as a therapeutic agent, pesticide, or herbicide. Further studies are needed to fully understand its potential and to develop more efficient synthesis methods.
Métodos De Síntesis
Morpholine, 1-((2,5-dimethylphenoxy)acetyl)- can be synthesized using different methods, including the reaction of morpholine with 2,5-dimethylphenol in the presence of acetic anhydride and acetic acid. Another method involves the reaction of morpholine with 2,5-dimethylphenol in the presence of acetyl chloride and triethylamine.
Aplicaciones Científicas De Investigación
Morpholine, 1-((2,5-dimethylphenoxy)acetyl)- has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated for its potential as an anticancer agent, antifungal agent, and antiviral agent. In agriculture, it has been studied for its potential as a pesticide and herbicide. In material science, it has been investigated for its potential as a corrosion inhibitor.
Propiedades
Número CAS |
148183-91-9 |
|---|---|
Nombre del producto |
Morpholine, 1-((2,5-dimethylphenoxy)acetyl)- |
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
2-(2,5-dimethylphenoxy)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C14H19NO3/c1-11-3-4-12(2)13(9-11)18-10-14(16)15-5-7-17-8-6-15/h3-4,9H,5-8,10H2,1-2H3 |
Clave InChI |
KNQDRJJBJVAOSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCOCC2 |
SMILES canónico |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCOCC2 |
Otros números CAS |
148183-91-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



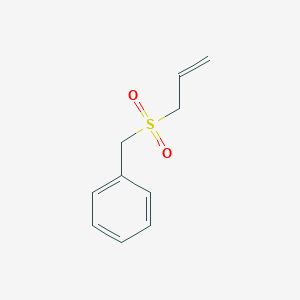
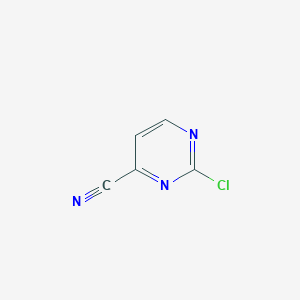
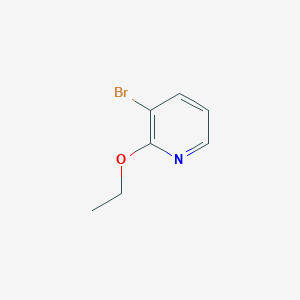
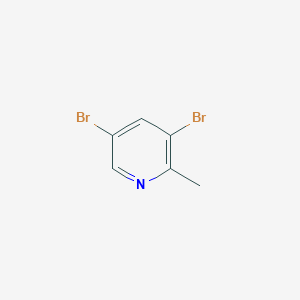
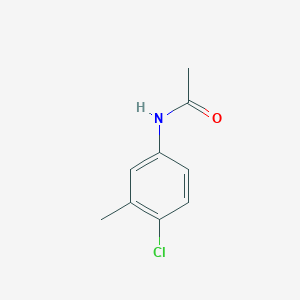
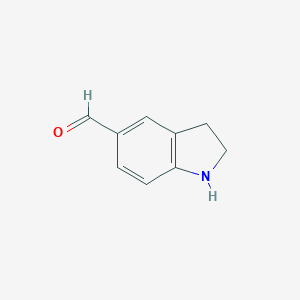
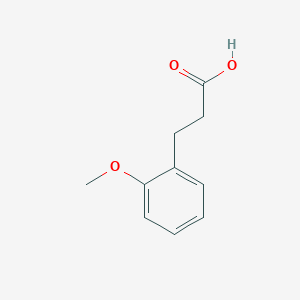
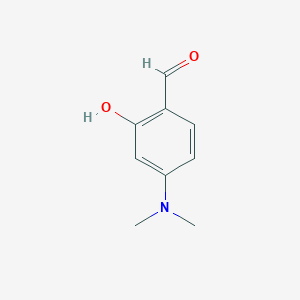
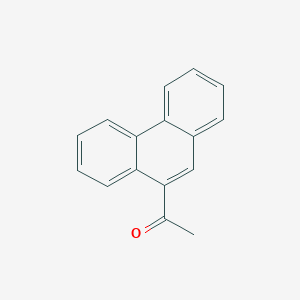
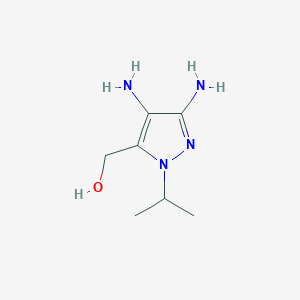
![2-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B180966.png)
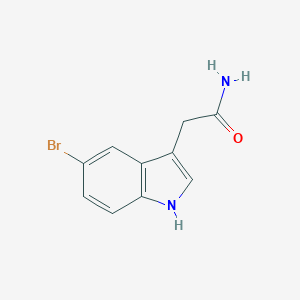
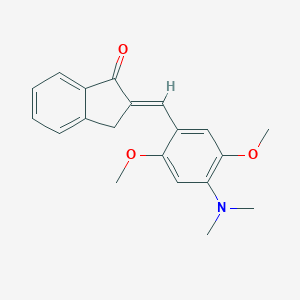
![4-[(E)-2-quinolin-7-ylethenyl]aniline](/img/structure/B180970.png)